molecular formula C16H21NO4 B1601725 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione CAS No. 32464-55-4

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

Cat. No.: B1601725
CAS No.: 32464-55-4
M. Wt: 291.34 g/mol
InChI Key: NMOCOWABJRWQGY-UHFFFAOYSA-N
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Description

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making them versatile in chemical synthesis and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines. One common method is the condensation reaction of phthalic anhydride with 4,4-diethoxybutylamine in the presence of a suitable solvent such as toluene . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, solventless conditions can be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is unique due to its specific substituent at the 4,4-diethoxybutyl position, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4,4-diethoxybutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOCOWABJRWQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510290
Record name 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32464-55-4
Record name 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-aminobutyraldehyde diethyl acetal (48.5 g, 0.3 mol) in tetrahydrofuran (60 ml) was added dropwise to a stirred slurry of N-(ethoxycarbonyl) phthalimide (65.93 g, 0.3 mol) in tetrahydrofuran (250 ml) at 0° C. After stirring at 0° C. for 0.16 h and at room temperature for 18 h the solvent was removed in vacuo and the residue distilled at 1 mmHg to remove the ethyl carbamate by-product. The residual brown oil was allowed to cool to afford the title compound (91 g, 93%).
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
65.93 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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